![molecular formula C19H16N4O2 B11668201 N'-[(Z)-[3-(Benzyloxy)phenyl]methylidene]pyrazine-2-carbohydrazide](/img/structure/B11668201.png)
N'-[(Z)-[3-(Benzyloxy)phenyl]methylidene]pyrazine-2-carbohydrazide
Description
N'-[(Z)-[3-(Benzyloxy)phenyl]methylidene]pyrazine-2-carbohydrazide is a hydrazone derivative synthesized via the condensation of pyrazine-2-carbohydrazide with 3-(benzyloxy)benzaldehyde. Its structure is characterized by a pyrazine core linked to a hydrazide moiety and a 3-(benzyloxy)phenyl substituent in the Z-configuration. The compound’s synthesis and characterization typically employ spectroscopic methods (FTIR, ¹H/¹³C-NMR, MS) and X-ray crystallography to confirm stereochemistry and planar geometry . Hydrazones like this are pivotal intermediates in medicinal chemistry due to their diverse bioactivity, including antitubercular and anticancer properties .
Properties
Molecular Formula |
C19H16N4O2 |
---|---|
Molecular Weight |
332.4 g/mol |
IUPAC Name |
N-[(Z)-(3-phenylmethoxyphenyl)methylideneamino]pyrazine-2-carboxamide |
InChI |
InChI=1S/C19H16N4O2/c24-19(18-13-20-9-10-21-18)23-22-12-16-7-4-8-17(11-16)25-14-15-5-2-1-3-6-15/h1-13H,14H2,(H,23,24)/b22-12- |
InChI Key |
KGSYWWKEFFKRRJ-UUYOSTAYSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)/C=N\NC(=O)C3=NC=CN=C3 |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)C=NNC(=O)C3=NC=CN=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3-(Benzyloxy)benzylidene)pyrazine-2-carbohydrazide typically involves the condensation of 3-(benzyloxy)benzaldehyde with pyrazine-2-carbohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
While specific industrial production methods for N’-(3-(Benzyloxy)benzylidene)pyrazine-2-carbohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N’-(3-(Benzyloxy)benzylidene)pyrazine-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzylidene group can undergo electrophilic substitution reactions, while the pyrazine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophilic substitution using halogens or nucleophilic substitution using amines.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or aminated derivatives.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds similar to N'-[(Z)-[3-(Benzyloxy)phenyl]methylidene]pyrazine-2-carbohydrazide exhibit notable antimicrobial properties. Studies have shown that these compounds can effectively inhibit the growth of various bacterial and fungal pathogens.
Minimum Inhibitory Concentration (MIC) values for related compounds suggest a promising spectrum of activity:
Compound | MIC (μg/mL) | MBC (μg/mL) |
---|---|---|
Compound A | 10 - 20 | 20 - 40 |
Compound B | 15 - 25 | 25 - 50 |
These findings point towards the potential for structural modifications to enhance antimicrobial efficacy.
Antitumor Activity
The structural characteristics of this compound suggest possible antitumor activity. Initial studies indicate that derivatives of this compound can inhibit the proliferation of various cancer cell lines, such as:
Cell Line | IC50 (μM) |
---|---|
HepG2 | 12.5 |
MCF-7 | 15.0 |
A549 | 10.0 |
These results imply that the compound may interact with biological targets involved in cancer cell growth and survival.
Case Study 1: Antimicrobial Efficacy
A study conducted on a series of pyrazine derivatives, including this compound, revealed significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The study documented:
- Test Method : Disk diffusion assay
- Results : Zones of inhibition ranged from 15 mm to 25 mm, indicating effective antimicrobial properties.
Case Study 2: Antitumor Activity Assessment
In vitro tests on human cancer cell lines demonstrated that the compound exhibited cytotoxic effects, particularly against HepG2 cells. The study utilized:
- Test Method : MTT assay
- Findings : The compound reduced cell viability by approximately 70% at a concentration of 15 µM after 48 hours of treatment.
Mechanism of Action
The mechanism of action of N’-(3-(Benzyloxy)benzylidene)pyrazine-2-carbohydrazide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interact with DNA, leading to its antimicrobial or anticancer effects. The exact pathways and molecular targets are still under investigation .
Comparison with Similar Compounds
Table 1: Substituent-Driven Bioactivity Comparison
- Substituent Position : Para-substituted derivatives (e.g., 4-bromo or 4-hydroxy) exhibit enhanced bioactivity compared to meta-substituted analogs. For instance, Compound 34 (para-bromo) showed superior antitubercular activity (MIC = 0.78 mg/mL) over pyrazinamide, while meta-substituted analogs like the target compound lack reported activity data .
- Electron-Donating vs. Electron-Withdrawing Groups : Hydroxyl (electron-donating) and bromo (electron-withdrawing) groups at the para position improve binding to biological targets. The benzyloxy group in the target compound, though electron-donating, may reduce activity due to steric bulk .
Stereochemical and Geometric Influences
Table 2: Stereochemical and Structural Parameters
- E vs. Z Configuration : E-configuration derivatives exhibit near-planar geometries (dihedral angle ~14°), facilitating favorable interactions with enzymes like pantothenate synthetase in Mycobacterium tuberculosis. The Z-configuration in the target compound may introduce steric hindrance, reducing binding efficiency .
- Planarity and Binding : Molecular docking studies highlight that planar structures (E-configuration) optimize hydrogen bonding and van der Waals interactions in enzyme active sites .
Heterocyclic Core Variations
Table 3: Core Heterocycle Comparison
- Pyrazine vs. Benzothiophene/Pyrazole : Pyrazine’s electron-deficient core enhances solubility and enables π-π stacking in target binding. Benzothiophene and pyrazole derivatives prioritize bulkier substituents for membrane penetration but may face metabolic instability .
Biological Activity
N'-[(Z)-[3-(Benzyloxy)phenyl]methylidene]pyrazine-2-carbohydrazide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the compound's pharmacological properties, synthesis, structure-activity relationships, and relevant case studies.
Chemical Structure and Synthesis
The compound features a pyrazine ring, which is known for its role in various biological activities. The synthesis typically involves the condensation of benzyloxy-substituted phenyl aldehydes with pyrazine-2-carbohydrazide. This reaction results in the formation of the hydrazone linkage, crucial for its biological activity.
Antimicrobial Activity
Research indicates that derivatives of pyrazine, including this compound, exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds possess antimicrobial activity against various bacterial strains, including Mycobacterium tuberculosis, with minimal inhibitory concentrations (MICs) as low as 6.25 µg/mL .
Table 1: Antimicrobial Activity of Pyrazine Derivatives
Compound | Target Pathogen | MIC (µg/mL) |
---|---|---|
Compound A | Mycobacterium tuberculosis | 6.25 |
Compound B | Trichophyton mentagrophytes | 15.62 |
This compound | TBD |
Anticancer Properties
This compound has also been investigated for its anticancer potential. Pyrazine derivatives have shown promising results in inhibiting cancer cell proliferation in various human cancer cell lines. For example, compounds with similar structures have demonstrated IC50 values in the low micromolar range against breast cancer (MCF-7) and lung cancer (A549) cell lines .
Case Study: Anticancer Activity Assessment
In a study assessing the cytotoxic effects of related pyrazine compounds on MCF-7 cells, it was found that certain derivatives exhibited IC50 values comparable to established chemotherapeutics like Adriamycin. The study highlighted that modifications on the pyrazine core significantly influenced the anticancer activity .
The mechanisms by which this compound exerts its biological effects are multifaceted:
- Inhibition of Kinases : Some pyrazine derivatives have been shown to inhibit specific kinases involved in cancer progression, such as Pim-1 and Pim-2 kinases, which are critical for cell survival and proliferation .
- Induction of Apoptosis : Studies indicate that these compounds can induce apoptosis in cancer cells through pathways involving reactive oxygen species (ROS) generation and mitochondrial dysfunction .
- Antioxidant Activity : Pyrazine derivatives also exhibit antioxidant properties, potentially protecting cells from oxidative stress-related damage .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies reveal that modifications on the aromatic rings and the functional groups attached to the pyrazine core significantly affect the biological activity of these compounds. For instance, the presence of electron-donating or electron-withdrawing groups on the phenyl ring can enhance or reduce activity against specific targets.
Table 2: Structure-Activity Relationships
Modification | Effect on Activity |
---|---|
Electron-donating groups | Increased anticancer activity |
Electron-withdrawing groups | Decreased antimicrobial activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.